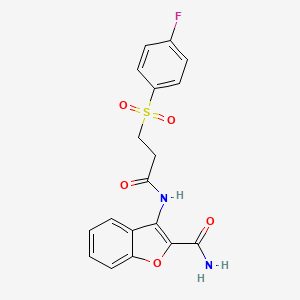

3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

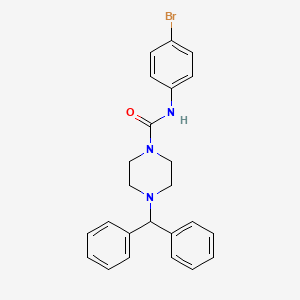

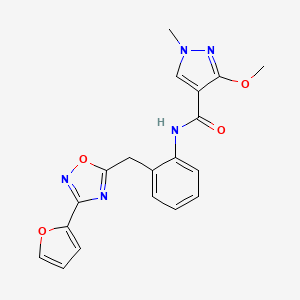

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary widely. The 2-position of benzofuran may be unsubstituted, or various substituents may be present to enhance the antimicrobial activity .科学的研究の応用

- 3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide has demonstrated antiviral potential. For instance, a novel macrocyclic benzofuran derivative was found to exhibit anti-hepatitis C virus (HCV) activity. Researchers are exploring its use as a therapeutic drug for HCV infection .

- Benzofuran compounds, including derivatives of our target molecule, have been investigated as potential anticancer agents. Novel scaffold compounds based on benzothiophene and benzofuran structures show promise in cancer treatment .

- Researchers have developed innovative methods for constructing benzofuran rings. One such approach involves a unique free radical cyclization cascade, enabling the synthesis of challenging polycyclic benzofuran compounds. These complex derivatives hold potential for drug development .

- Another intriguing method involves constructing benzofuran rings via proton quantum tunneling. This approach yields high yields and minimizes side reactions, facilitating the creation of intricate benzofuran ring systems .

- Benzofuran compounds are widespread in higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources contribute to the diversity of benzofuran derivatives and their potential applications .

- Understanding the relationship between benzofuran structures and their biological activities is crucial. Researchers explore how specific modifications impact the compound’s efficacy, guiding drug design and optimization .

Antiviral Activity

Anticancer Properties

Free Radical Cyclization Cascade

Quantum Tunneling Synthesis

Natural Product Sources

Structure-Activity Relationship (SAR)

作用機序

Target of Action

Similar benzofuran derivatives have been studied for their interaction withFe3+ ions and Mycobacterium tuberculosis H37Rv strains .

Mode of Action

The compound’s interaction with its targets results in significant changes. For instance, a similar benzofuran derivative exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm when it binds with Fe3+ ions . In the case of Mycobacterium tuberculosis, certain benzofuran derivatives have shown potent anti-tubercular activity .

Biochemical Pathways

It’s worth noting that similar compounds have been found to inhibit thepolyketide synthase of Mycobacterium tuberculosis , which is crucial for the survival of the bacteria.

Pharmacokinetics

The compound’s molecular weight of 39039 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar benzofuran derivatives have shown significant anti-tubercular activity and selective detection of Fe3+ ions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the binding ability of a similar benzofuran derivative towards Fe3+ ions has been studied in DMSO/H2O solution (9/1, v/v) . The compound’s stability, solubility, and interaction with its targets can be influenced by factors such as pH, temperature, and the presence of other ions or molecules in the environment.

将来の方向性

特性

IUPAC Name |

3-[3-(4-fluorophenyl)sulfonylpropanoylamino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O5S/c19-11-5-7-12(8-6-11)27(24,25)10-9-15(22)21-16-13-3-1-2-4-14(13)26-17(16)18(20)23/h1-8H,9-10H2,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIYGUJRBALEGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2752358.png)

amine](/img/structure/B2752359.png)

![ethyl 1-(4-methoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2752360.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2752365.png)

![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2752369.png)

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2752372.png)

![Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2752375.png)

![4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2752376.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate](/img/structure/B2752379.png)